Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate
CAS No.: 1803599-92-9
Cat. No.: VC3405219
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803599-92-9 |
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Molecular Formula | C11H15NO2S |
Molecular Weight | 225.31 g/mol |
IUPAC Name | ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C11H15NO2S/c1-3-14-11(13)10-7(2)12-9(15-10)6-8-4-5-8/h8H,3-6H2,1-2H3 |
Standard InChI Key | LPBNXCSRYAZUGI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)CC2CC2)C |
Canonical SMILES | CCOC(=O)C1=C(N=C(S1)CC2CC2)C |
Introduction
Chemical Identity and Properties
Structural Identification
Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate features a heterocyclic thiazole ring system with three key functional groups precisely positioned. The thiazole ring contains both sulfur and nitrogen atoms in a five-membered aromatic structure, providing a stable scaffold that serves as the foundation for various bioactive compounds. The positioning of substituents at the 2, 4, and 5 positions significantly influences the compound's chemical reactivity, physical properties, and potential biological activities.
The compound is also known by several alternative names:
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Ethyl 2-(cyclopropylmethyl)-4-methyl-5-thiazolecarboxylate
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5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester
Physical and Chemical Properties
The fundamental physical and chemical properties of Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate are summarized in the following table:
Property | Value | Source |
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Molecular Formula | C₁₁H₁₅NO₂S | |
Molecular Weight | 225.31 g/mol | |
CAS Registry Number | 1803599-92-9, 101952-73-2* | |
SMILES Notation | O=C(C1=C(C)N=C(CC2CC2)S1)OCC | |
MDL Number | MFCD27980948 |
*Note: There appears to be a discrepancy in registered CAS numbers across databases, which may reflect different registration entries or possibly isomeric forms.
Structural Characteristics
Thiazole Core Structure
The 1,3-thiazole ring forms the central structural component of the molecule, characterized by a five-membered aromatic heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This heterocyclic framework contributes significantly to the compound's chemical behavior and potential biological interactions. The thiazole ring possesses 6 π-electrons distributed across five atoms, conferring aromaticity that enhances stability and influences reactivity patterns.
The presence of electronegative heteroatoms (nitrogen and sulfur) in the ring creates an uneven electron distribution, resulting in regions of both positive and negative partial charges. This electronic distribution is crucial for the compound's ability to interact with biological targets through hydrogen bonding, dipole-dipole interactions, and other non-covalent forces.
Key Functional Groups
The compound contains three key functional groups that define its unique chemical properties:
Structural Comparison with Related Thiazole Derivatives
To better understand the structural significance of Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate, it is valuable to compare it with related compounds:
Synthesis Methodologies
Proposed Synthetic Pathways
Based on synthetic approaches for related compounds, a possible synthesis route might involve:
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Thiazole ring formation: Reaction of a suitable α-bromoketone or α-bromoester with a thioamide containing the cyclopropylmethyl group to form the thiazole core.
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Functional group manipulation: Introduction or modification of the ethyl carboxylate group at position 5, possibly through esterification of the corresponding carboxylic acid.
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Alternative approach: Synthesis of the thiazole ring with the ethyl carboxylate at position 5 and the methyl group at position 4, followed by introduction of the cyclopropylmethyl group at position 2 through appropriate coupling reactions.
Patents and scientific literature suggest that coupling reactions employing reagents such as HATU and bases like DIEA in solvents such as DCM could be utilized for introducing specific functional groups during the synthesis of such thiazole derivatives .
Physical and Spectroscopic Properties
Predicted Physicochemical Characteristics
Based on structural analysis and comparison with related compounds, Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate is expected to exhibit the following physicochemical properties:
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Solubility profile: Moderate solubility in organic solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide; limited water solubility due to the predominant hydrophobic nature of the molecule.
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Stability considerations: Relatively stable under normal laboratory conditions; potential sensitivity to strong acids or bases that could hydrolyze the ester functionality.
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Lipophilicity: The presence of the cyclopropylmethyl group and the ethyl ester contributes to the compound's lipophilic character, potentially influencing its ability to cross biological membranes.
Comparative Analysis with Structural Analogues
Structure Modification Effects
The effects of structural modifications on the properties of thiazole derivatives can provide valuable insights into the potential behavior of Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate:
Structural Significance in Drug Development
The structural features present in Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate align with established medicinal chemistry principles:
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Cyclopropyl functionality: Cyclopropyl-containing compounds have demonstrated significant pharmaceutical applications, with several FDA-approved drugs incorporating this moiety. The strained three-membered ring provides unique spatial arrangements while often enhancing metabolic stability by resisting certain degradation pathways .
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Thiazole scaffold: The thiazole heterocycle appears in numerous pharmaceutical agents, including antimicrobials, anti-inflammatory compounds, and enzyme inhibitors. This privileged structure offers a rigid framework that can effectively present functional groups to biological targets.
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Ester functionality: The ethyl carboxylate group serves as both a hydrogen bond acceptor and a potential site for prodrug development through ester hydrolysis in vivo.
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